molecular formula C7H3ClF3NO B596402 5-Chloro-3-(trifluoromethyl)picolinaldehyde CAS No. 1227605-33-5

5-Chloro-3-(trifluoromethyl)picolinaldehyde

Cat. No.: B596402
CAS No.: 1227605-33-5
M. Wt: 209.552
InChI Key: RVWJCAMEXVEXOV-UHFFFAOYSA-N
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Description

5-Chloro-3-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H3ClF3NO . It is a derivative of picolinaldehyde, which is a type of pyridine aldehyde .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a chlorine atom and a trifluoromethyl group attached at the 5th and 3rd positions respectively . The aldehyde group is attached at the 2nd position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It is known to be a liquid under normal conditions .

Scientific Research Applications

Analytical Reagent and Chelating Agent

5-Chloro-3-(trifluoromethyl)picolinaldehyde and its derivatives have been explored as analytical reagents, particularly in the synthesis of heterocyclic azomethine compounds. These compounds react with divalent metal ions to form colored chelates, making them useful for spectrophotometric analysis in slightly basic media. Their applications extend to steel analysis and the determination of small amounts of cobalt in the presence of iron (Otomo & Kodama, 1973) (Ariza, Pavón, & Pino, 1976).

Ligand in Metal Complexes

This compound has been used in the synthesis of transition metal complexes. These complexes demonstrate unique properties, such as variable coordination numbers and geometries, highlighting their potential in inorganic chemistry and materials science. For instance, complexes involving copper, nickel, and zinc with this ligand have been synthesized, exhibiting interesting electronic properties and reactivity (Grünwald et al., 2011).

Molecular Recognition and Sensing

The aldehyde has been studied for its potential in creating metal-templated multicomponent assemblies. These assemblies could have applications in molecular recognition and sensing, leveraging the reversible covalent association between di-(2-picolyl)amine and aldehydes (You, Long, Lynch, & Anslyn, 2011).

Catalyst in Organic Synthesis

It has been identified as a low-cost and environmentally benign catalyst for the racemization of amino acids. This application is significant in chemoenzymatic dynamic kinetic resolutions, providing an efficient pathway to high-yield, enantioselective amino acids (Felten, Zhu, & Aron, 2010).

Precursor in N-Heterocyclic Carbene Synthesis

This compound is instrumental in the preparation of N-heterocyclic carbenes (NHCs), through a three-component coupling reaction. This method allows the incorporation of diverse functionalities and chiral substituents, enhancing the scope of NHC applications (Hutt & Aron, 2011).

Synthesis of Coordination Complexes

This compound is used in the synthesis of coordination complexes with metals like iron, cobalt, and copper. These complexes are formed by in situ reactions and have diverse structural forms, ranging from mono- to polynuclear structures. They are significant in the study of metal-ligand interactions and their potential applications in catalysis and materials science (Chen et al., 2012).

Tautomerism Studies

The compound has been involved in the study of tautomerism, particularly in the context of 1,3-indanediones. Its role in stabilizing enol forms through hydrogen bonding and its interaction with other organic compounds provides insights into the underlying mechanisms of keto-enol tautomerism (Sigalov, Lemcoff, Shainyan, Chipanina, & Aksamentova, 2010).

OLEDs and CO2 Binding Studies

In the realm of organic light-emitting diodes (OLEDs) and carbon dioxide binding, this compound has been studied as part of the ligand system in rhenium complexes. These complexes demonstrate unique reactivity, including the reversible binding of CO2, which is pivotal in the development of materials for environmental applications (Stichauer et al., 2017).

Safety and Hazards

5-Chloro-3-(trifluoromethyl)picolinaldehyde is classified as dangerous, with hazard statements including H226 (flammable liquid and vapor), H301 (toxic if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust or vapor, and not getting the substance in eyes, on skin, or on clothing .

Biochemical Analysis

Biochemical Properties

5-Chloro-3-(trifluoromethyl)picolinaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450 1A2, where it acts as an inhibitor . This interaction can affect the enzyme’s ability to metabolize other substrates, leading to changes in metabolic pathways. Additionally, this compound has been shown to have high gastrointestinal absorption and blood-brain barrier permeability, indicating its potential for systemic effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cytochrome P450 1A2 can lead to altered gene expression profiles and changes in the metabolic flux of cells . These changes can impact cellular homeostasis and potentially lead to cytotoxic effects at higher concentrations.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of cytochrome P450 1A2, inhibiting its enzymatic activity . This inhibition can lead to a cascade of downstream effects, including the accumulation of substrates that are normally metabolized by the enzyme. Additionally, the compound’s ability to permeate the blood-brain barrier suggests potential interactions with central nervous system enzymes and receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its degradation products can influence long-term cellular function. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cytochrome P450 1A2, resulting in persistent changes in metabolic pathways . In vivo studies are needed to further elucidate these temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor. At higher doses, it can lead to significant toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s ability to inhibit multiple enzymes and disrupt normal cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. It inhibits cytochrome P450 1A2, which plays a crucial role in the metabolism of various xenobiotics and endogenous compounds . This inhibition can lead to altered levels of metabolites and changes in metabolic flux, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It has high gastrointestinal absorption and can cross the blood-brain barrier, indicating its potential for widespread distribution in the body . The compound’s interaction with transporters and binding proteins can influence its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is likely to localize in the endoplasmic reticulum, where cytochrome P450 enzymes are predominantly found . This localization facilitates its interaction with these enzymes and subsequent inhibition of their activity. Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments.

Properties

IUPAC Name

5-chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-4-1-5(7(9,10)11)6(3-13)12-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWJCAMEXVEXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743615
Record name 5-Chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227605-33-5
Record name 5-Chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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